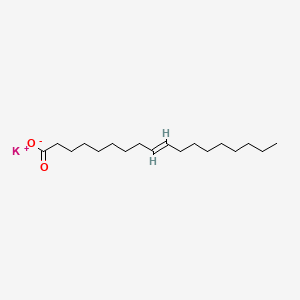
Potassium elaidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium elaidate is a potassium salt of elaidic acid, a trans isomer of oleic acid. Elaidic acid is a monounsaturated fatty acid commonly found in partially hydrogenated vegetable oils. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium elaidate can be synthesized through the hydrogenation of elaidic acid in the presence of a potassium base. The typical reaction involves elaidic acid and potassium hydroxide (KOH) in an alkaline solution. The reaction is carried out at elevated temperatures and pressures, often using a nickel catalyst to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating elaidic acid with potassium hydroxide under controlled conditions. The process involves maintaining a slightly alkaline solution and using a nickel catalyst at temperatures around 150°C and pressures of 20 kg/cm². The reaction is monitored to ensure the desired trans isomer is obtained .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium elaidate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dicarboxylic acids.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Metal elaidates, depending on the substituting cation.
Applications De Recherche Scientifique
Potassium elaidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: It serves as a model compound for studying the effects of trans fatty acids on cellular processes.
Medicine: Research on this compound helps understand the impact of trans fats on human health, particularly in cardiovascular diseases.
Industry: It is used in the production of soaps, detergents, and emulsifiers due to its surfactant properties.
Mécanisme D'action
The mechanism of action of potassium elaidate involves its interaction with cellular membranes and enzymes. As a trans fatty acid, it can incorporate into cell membranes, altering their fluidity and function. This can affect various cellular processes, including signal transduction and enzyme activity. This compound can also interact with specific molecular targets, such as fatty acid-binding proteins, influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Potassium oleate: The cis isomer of potassium elaidate, commonly found in natural fats and oils.
Potassium linoleate: A polyunsaturated fatty acid salt with two double bonds.
Potassium stearate: A saturated fatty acid salt with no double bonds.
Comparison:
This compound vs. Potassium oleate: this compound has a trans double bond, making it more rigid and less fluid compared to the cis double bond in potassium oleate.
This compound vs. Potassium linoleate: this compound has a single trans double bond, while potassium linoleate has two cis double bonds, making it more prone to oxidation.
This compound vs. Potassium stearate: this compound is unsaturated with a trans double bond, whereas potassium stearate is fully saturated, resulting in different physical and chemical properties.
This compound’s unique trans configuration distinguishes it from other similar compounds, influencing its chemical behavior and applications.
Propriétés
Numéro CAS |
23282-35-1 |
|---|---|
Formule moléculaire |
C18H33KO2 |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
potassium;(E)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9+; |
Clé InChI |
MLICVSDCCDDWMD-RRABGKBLSA-M |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].[K+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |
Color/Form |
YELLOWISH OR BROWNISH, SOFT MASS OR CRYSTALS BROWN SOLID OR LIQUID GRAY-TAN PASTE |
Densité |
greater than 1.1 at 68 °F (solid or liquid) (USCG, 1999) GREATER THAN 1.1 @ 20 °C |
Point d'éclair |
140 °F CC |
melting_point |
Starts to decompose at approximately 428 °F (NTP, 1992) FREEZING POINT: 455-464 °F= 235-240 °C= 508-513 DEG K |
Description physique |
Potassium oleate appears as brown solid or clear to amber liquid with a soapy odor. Sinks and mixes slowly with water. (USCG, 1999) Dry Powder; Liquid; Other Solid Yellowish, brownish, or grey-tan solid or brown liquid; [HSDB] Brown solid or clear to amber liquid; [CAMEO] Beige powder; [MSDSonline] |
Solubilité |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) 25 G/100 CC OF COLD WATER; SOL IN HOT WATER; 4.315 G/100 CC ALCOHOL @ 13.5 °C; 100 G/100 CC ALCOHOL @ 50 °C; 3.5 G/100 CC ETHER @ 35 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


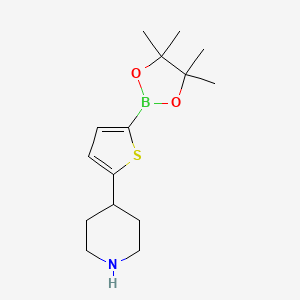
![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B14132503.png)
![2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14132507.png)
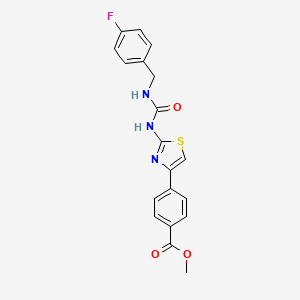
methanone](/img/structure/B14132518.png)
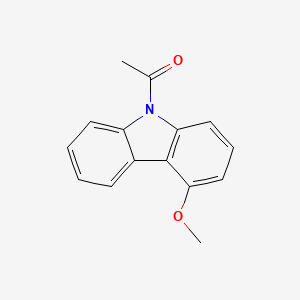
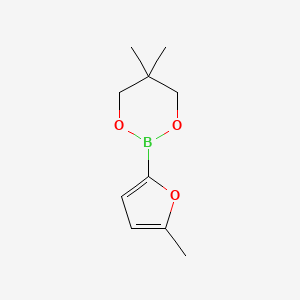
![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)
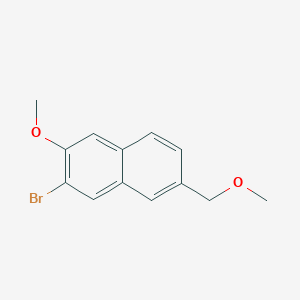

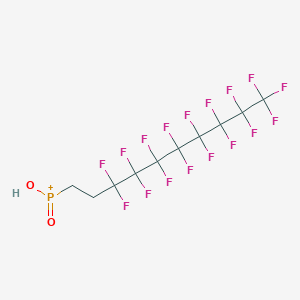
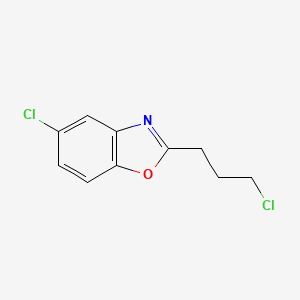
![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)

